1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane
Description
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a strained, three-dimensional carbocyclic core substituted with an iodine atom at the bridgehead (position 1) and a pentafluoroethyl group (-CF₂CF₃) at the bridge position (position 3). The BCP scaffold is a well-established bioisostere for aromatic rings, internal alkynes, and tert-butyl groups in medicinal chemistry, offering enhanced sp³ character (Fsp3) to improve pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability . The iodine substituent serves as a versatile handle for further functionalization (e.g., cross-coupling reactions), while the pentafluoroethyl group contributes steric bulk, electron-withdrawing effects, and metabolic resistance due to fluorine’s inertness .
Properties
CAS No. |
2408964-59-8 |
|---|---|
Molecular Formula |
C7H6F5I |
Molecular Weight |
312.02 g/mol |
IUPAC Name |
1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2 |
InChI Key |
SEFJJYQILCRVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]Pentane Core
The bicyclo[1.1.1]pentane scaffold is typically constructed via strain-release functionalization of [1.1.1]propellane. A seminal approach involves the radical-mediated opening of [1.1.1]propellane to generate 1,3-disubstituted bicyclo[1.1.1]pentanes. For example, azidoheteroarylation of [1.1.1]propellane using azide radicals (generated from N-(trimethylsilyl)azide and phenyliodine diacetate) produces 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes . This method’s mild, metal-free conditions (25–60°C in acetonitrile) enable high yields (up to 92%) and functional group tolerance, making it adaptable for introducing iodine or fluorinated groups.
Critical Reaction Parameters for Propellane Opening
| Parameter | Conditions |
|---|---|
| Temperature | 25–60°C |
| Solvent | Acetonitrile, THF |
| Radical Initiator | Phenyliodine diacetate (PIDA) |
| Reaction Time | 4–12 hours |
Introduction of the Pentafluoroethyl Group
The pentafluoroethyl (-C₂F₅) group is introduced via halogenated fluoroalkane reagents. A validated method involves reacting bicyclo[1.1.1]pentane derivatives with polyhalogenofluoro alkanes (e.g., ClF₂C-CF₃) in the presence of Lewis acids like FeCl₃ or pyridine . For instance, treatment of 3-bromobicyclo[1.1.1]pentane with ClF₂C-CF₃ in chloroform at 0–20°C selectively substitutes the bromine atom with the pentafluoroethyl group, achieving yields of 72% . The reaction proceeds via a radical chain mechanism, where FeCl₃ facilitates chlorine abstraction, generating a fluoroalkyl radical that attacks the bicyclic core.
Fluorination Reaction Optimization
| Factor | Impact on Yield |
|---|---|
| Catalyst | FeCl₃ (30% → 72% yield) |
| Solvent Polarity | Chloroform > Toluene |
| Temperature | 0–20°C (prevents side reactions) |
Iodination Strategies
Iodination is achieved through nucleophilic substitution or radical pathways. In one approach, 3-pentafluoroethylbicyclo[1.1.1]pentane-1-bromide reacts with sodium iodide in acetone at 50°C, replacing bromine with iodine via an Sₙ2 mechanism . Alternatively, radical iodination using iodine monochloride (ICl) and azo initiators (e.g., AIBN) under UV light introduces iodine at the bridgehead position, though yields are moderate (45–55%) due to competing side reactions .
Comparative Iodination Methods
| Method | Conditions | Yield |
|---|---|---|
| Sₙ2 Substitution | NaI, acetone, 50°C | 68% |
| Radical Iodination | ICl, AIBN, UV light | 52% |
Integrated Synthetic Route
Combining these steps, a proposed synthesis begins with [1.1.1]propellane, which undergoes radical-mediated opening with a pentafluoroethyl radical source (e.g., ClF₂C-CF₃/FeCl₃) to form 3-pentafluoroethylbicyclo[1.1.1]pentane. Subsequent iodination via Sₙ2 substitution yields the target compound.
Stepwise Reaction Scheme
Analytical Characterization
Post-synthetic analysis employs mass spectrometry (MS), nuclear magnetic resonance (NMR), and predicted collision cross-section (CCS) measurements. For instance, the molecular ion [M+H]⁺ at m/z 312.95073 corresponds to the target compound’s molecular formula (C₇H₆F₅I), while ¹⁹F NMR reveals a quintet for the -CF₂- group (δ = -114 ppm) and a triplet for -CF₃ (δ = -64 ppm) .
Key Spectroscopic Data
| Technique | Observations |
|---|---|
| ¹H NMR | Singlet for bridgehead H (δ 3.2 ppm) |
| ¹⁹F NMR | -CF₂- (δ -114 ppm), -CF₃ (δ -64 ppm) |
| MS (ESI) | [M+H]⁺ at m/z 312.95 |
Chemical Reactions Analysis
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Scientific Research Applications
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in the context of fluorine’s effects on molecular interactions.
Mechanism of Action
The mechanism by which 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its fluorinated and iodinated moieties, affecting molecular recognition and binding. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Iodo-3-(Trifluoromethyl)Bicyclo[1.1.1]Pentane (CAS 119934-12-2)
- Substituents : Iodine (position 1), trifluoromethyl (-CF₃, position 3).
- Key Differences : The trifluoromethyl group is smaller and less electron-withdrawing than the pentafluoroethyl group. This reduces steric hindrance and lipophilicity (LogP) compared to the target compound.
- Applications : Used in radical reactions and as a precursor for further derivatization .
BCP-Based Phenyl Bioisosteres (e.g., γ-Secretase Inhibitors)
- Substituents : BCP core replacing para-substituted fluorophenyl rings.
- Key Differences : Lacks halogen substituents but retains the BCP core’s three-dimensionality. Demonstrates improved aqueous solubility (up to 10-fold) and membrane permeability compared to aromatic analogs .
Difluorobicyclo[1.1.1]Pentane Carboxylates
- Substituents : Difluoromethylene (-CF₂-) and aryl groups (e.g., thiophene, bromothiophene).
- Key Differences : Fluorine atoms enhance metabolic stability, while aryl groups enable π-π interactions with biological targets. The absence of iodine limits downstream reactivity .
Physicochemical and Pharmacological Properties
Biological Activity
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane (CAS Number: 2408964-59-8) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6F5I
- Molecular Weight : 312.02 g/mol
- Structure : The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound's interaction with biological targets.
Pharmacological Significance
Bicyclo[1.1.1]pentane derivatives have been identified as promising candidates in drug design due to their bioisosteric properties, which allow them to replace phenyl rings in various compounds without significant loss of activity while improving metabolic stability.
Research indicates that this compound may function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan catabolism that plays a role in immune response modulation. Inhibition of IDO1 can enhance anti-tumor immunity and has implications for cancer therapy.
Case Studies
A notable study explored the development of IDO1 inhibitors featuring the bicyclo[1.1.1]pentane motif. The findings indicated that compounds with this structure exhibited:
- High Potency : The lead compound demonstrated an IC50 value of 3.1 nM in HeLa cells and 121 nM in human whole blood assays.
- Improved Metabolic Stability : Modifications to the bicyclo structure mitigated issues related to amide hydrolysis typically observed in other compounds.
- Favorable Pharmacokinetics : The compound showed low clearance rates and long half-lives in vivo, suggesting potential for effective dosing regimens.
| Compound | IC50 (HeLa) | IC50 (Whole Blood) | Metabolic Stability | Clearance (mL/min/kg) |
|---|---|---|---|---|
| Lead Compound | 3.1 nM | 121 nM | High | 0.2 |
Comparative Analysis
The incorporation of the bicyclo[1.1.1]pentane scaffold allows for enhanced selectivity and reduced off-target effects compared to traditional phenyl-containing compounds:
| Property | Phenyl Compound | Bicyclo[1.1.1]pentane Compound |
|---|---|---|
| Metabolic Stability | Low | High |
| Selectivity for IDO1 | Moderate | High |
| Off-target Activity | Significant | Minimal |
Q & A
Q. Optimization Strategies :
- Temperature : Maintain sub-0°C conditions during iodine incorporation to minimize side reactions.
- Solvent : Use non-polar solvents (e.g., hexane) to stabilize the bicyclic framework.
- Catalysts : Transition-metal-free conditions reduce contamination risks in biological applications .
How can the structural integrity and purity of this compound be validated post-synthesis?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy : NMR confirms the presence and position of the pentafluoroethyl group, while NMR detects residual protons in the bicyclic core .
- X-ray Crystallography : Resolves strain-induced distortions in the bicyclo[1.1.1]pentane framework .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~396 g/mol for CHFI).
Q. Purity Assurance :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .
What are the key reactivity patterns of the iodine substituent in this compound?
Basic Research Question
The iodine atom undergoes:
- Nucleophilic Substitution : Replaced by amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF) .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) to diversify the substituent .
- Photolytic Cleavage : UV irradiation generates bicyclo[1.1.1]pentyl radicals for polymerization or bioconjugation .
Methodological Note : Kinetic studies using labeling reveal faster substitution at iodine compared to bromine analogs due to weaker C–I bonds .
How does the pentafluoroethyl group influence the compound’s bioisosteric potential compared to traditional aromatic rings?
Advanced Research Question
The pentafluoroethyl group enhances:
- Lipophilicity : LogP increases by ~1.5 units versus phenyl, improving membrane permeability .
- Metabolic Stability : Fluorine atoms resist oxidative degradation by cytochrome P450 enzymes .
- Target Binding : The electron-withdrawing effect stabilizes dipole interactions with enzymatic active sites.
Case Study : Replacing a para-fluorophenyl group in γ-secretase inhibitors with bicyclo[1.1.1]pentane-pentafluoroethyl increased solubility (4.5-fold) and oral bioavailability in murine models .
How do structural modifications at the 3-position impact biological activity?
Advanced Research Question (SAR Focus)
Substituent Effects :
| Group | Solubility (mg/mL) | IC (nM) | Permeability (P ×10 cm/s) |
|---|---|---|---|
| Pentafluoroethyl | 0.12 | 8.3 | 22 |
| Trifluoromethyl | 0.09 | 12.1 | 18 |
| Methyl | 0.25 | 45.6 | 35 |
Q. Key Findings :
- Larger fluorinated groups (e.g., pentafluoroethyl) improve target affinity but reduce solubility.
- Smaller alkyl groups enhance permeability but lower enzymatic inhibition .
What mechanistic insights explain the compound’s stability under physiological conditions?
Advanced Research Question
- Ring Strain : The bicyclo[1.1.1]pentane core’s strain energy (~70 kcal/mol) prevents ring-opening in aqueous media .
- Fluorine Shielding : The pentafluoroethyl group’s steric bulk protects the iodine from nucleophilic attack in serum .
- In Vivo Studies : Rats dosed with 10 mg/kg showed 90% intact compound after 8 hours, confirming metabolic resistance .
Q. Experimental Design :
- Isotope Tracing : -labeled analogs track biodistribution via PET imaging.
- LC-MS/MS : Quantifies degradation products in hepatic microsomes .
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Question
Methodology :
Docking Simulations : AutoDock Vina predicts binding poses with proteins (e.g., IDO1 or γ-secretase) .
MD Simulations : GROMACS assesses conformational stability over 100-ns trajectories.
QSAR Models : Relate substituent electronegativity to IC values using Random Forest algorithms.
Outcome : Derivatives with electron-deficient substituents (e.g., –CFCF) showed 3-fold higher selectivity for kinase targets over off-site receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
